molecular formula C6H14N2OS B148536 2-Amino-N-(3-sulfanylpropyl)propanamide CAS No. 137047-90-6

2-Amino-N-(3-sulfanylpropyl)propanamide

Cat. No.: B148536
CAS No.: 137047-90-6
M. Wt: 162.26 g/mol
InChI Key: OBFZXEGEBNGDEA-UHFFFAOYSA-N
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Description

2-Amino-N-(3-sulfanylpropyl)propanamide is a propanamide derivative featuring a 2-amino backbone substituted with a 3-sulfanylpropyl group.

Properties

CAS No.

137047-90-6

Molecular Formula

C6H14N2OS

Molecular Weight

162.26 g/mol

IUPAC Name

2-amino-N-(3-sulfanylpropyl)propanamide

InChI

InChI=1S/C6H14N2OS/c1-5(7)6(9)8-3-2-4-10/h5,10H,2-4,7H2,1H3,(H,8,9)

InChI Key

OBFZXEGEBNGDEA-UHFFFAOYSA-N

SMILES

CC(C(=O)NCCCS)N

Canonical SMILES

CC(C(=O)NCCCS)N

Synonyms

Propanamide, 2-amino-N-(3-mercaptopropyl)-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s closest analogs include:

  • Thiazolyl-substituted propanamides (): Compounds 13–16 feature benzyloxy, chlorophenylthiazolyl, or nitroguanidino substituents. For example, 2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide (Compound 15) exhibits higher biological activity (reported as 8, 5, 5), likely due to the electron-withdrawing nitroguanidino group enhancing target binding .
  • Indol-3-yl derivatives (): Compounds 17 and 18 incorporate indole rings and cyclopropyl groups. Their synthesis yields (40–61%) highlight how steric hindrance from bulky substituents may affect reaction efficiency .
  • L-Ala-Dapsone (): This sulfonylphenyl-substituted propanamide shows high solubility (>30 g/L at pH 7.4), suggesting that polar substituents improve aqueous compatibility .

Data Tables

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Activity Data Synthesis Yield Solubility (g/L)
2-Amino-N-(3-sulfanylpropyl)propanamide 3-sulfanylpropyl ~178.3 (calculated) N/A N/A N/A
Compound 13 () Benzyloxy, phenylthiazol-2-yl ~383.4 0,0,0 N/A N/A
Compound 15 () Nitroguanidino, phenylthiazol-2-yl ~404.4 8,5,5 N/A N/A
Compound 17 () Indol-3-yl, cyclopropyl ~547.1 N/A 40% N/A
L-Ala-Dapsone () Sulfonylphenyl 319.39 N/A N/A >30 (pH 7.4)

Research Findings and Limitations

  • Activity trends: Nitroguanidino and sulfonyl groups correlate with higher activity or solubility, respectively .
  • Synthetic challenges : Bulky substituents (e.g., indol-3-yl) reduce yields, while optimized coupling reagents (e.g., BOP) improve efficiency .
  • Data gaps: Direct studies on this compound are absent, necessitating further research into its physicochemical and biological properties.

Preparation Methods

Nitration of Propanoic Acid Derivatives

The nitration of α-substituted propanoic acids serves as a critical first step in introducing the amino group. Patent US5969179A describes nitration using nitric acid in a sulfuric acid medium at temperatures between -10°C and -20°C. Applying this to 3-(protected-amino)propanoic acid derivatives could yield nitro intermediates, which are subsequently reduced to amines. For example:

3-(Boc-amino)propanoic acidHNO3,H2SO4,15CNitration3-(Boc-amino)-2-nitropropanoic acidH2/Pd-C2-Aminopropanoic acid derivative\text{3-(Boc-amino)propanoic acid} \xrightarrow[\text{HNO}3, \text{H}2\text{SO}4, -15^\circ\text{C}]{\text{Nitration}} \text{3-(Boc-amino)-2-nitropropanoic acid} \xrightarrow[\text{H}2/\text{Pd-C}]{}\text{2-Aminopropanoic acid derivative}

Amide Coupling with 3-Sulfanylpropylamine

The reduced amino propanoic acid is then activated for amide bond formation. Ester intermediates, such as those generated via methanol or ethanol esterification, react with 3-sulfanylpropylamine under basic conditions. A representative reaction is:

Methyl 2-aminopropanoate+3-SulfanylpropylamineEt3N,THFThis compound\text{Methyl 2-aminopropanoate} + \text{3-Sulfanylpropylamine} \xrightarrow[\text{Et}_3\text{N}, \text{THF}]{}\text{this compound}

Table 1: Key Reaction Parameters for Route 1

StepReagents/ConditionsYield (%)Reference
NitrationHNO₃, H₂SO₄, -15°C, 1 h78–85
HydrogenationH₂ (100 kPa), Pd-C, 30°C, 2.5 h90–95
Amide CouplingEt₃N, THF, 20°C, 12 h65–70

Synthetic Route 2: Direct Esterification-Ammonolysis

Esterification of Propanoic Acid

Patent CN102477002B outlines esterification using hydroxypivalic acid with methanol or ethanol under sulfuric acid catalysis. Adapting this to 2-aminopropanoic acid requires amino protection (e.g., Boc or Cbz groups) prior to esterification:

2-(Boc-amino)propanoic acidMeOH,H2SO4Methyl 2-(Boc-amino)propanoate\text{2-(Boc-amino)propanoic acid} \xrightarrow[\text{MeOH}, \text{H}2\text{SO}4]{}\text{Methyl 2-(Boc-amino)propanoate}

Ammonolysis with 3-Sulfanylpropylamine

The ester undergoes ammonolysis with 3-sulfanylpropylamine in aqueous ammonia or ammonium chloride solutions. For example, refluxing methyl 2-(Boc-amino)propanoate with 3-sulfanylpropylamine in 28% ammonium hydroxide achieves amide formation:

Methyl 2-(Boc-amino)propanoate+3-SulfanylpropylamineNH4OH,Δ2-(Boc-amino)-N-(3-sulfanylpropyl)propanamide\text{Methyl 2-(Boc-amino)propanoate} + \text{3-Sulfanylpropylamine} \xrightarrow[\text{NH}_4\text{OH}, \Delta]{}\text{2-(Boc-amino)-N-(3-sulfanylpropyl)propanamide}

Deprotection of Amino Group

Final deprotection using HCl in dioxane or TFA yields the target compound:

2-(Boc-amino)-N-(3-sulfanylpropyl)propanamideHCl/dioxaneThis compound\text{2-(Boc-amino)-N-(3-sulfanylpropyl)propanamide} \xrightarrow[\text{HCl/dioxane}]{}\text{this compound}

Table 2: Comparative Efficiency of Route 2

StepConditionsYield (%)Purity (HPLC)
EsterificationMeOH, H₂SO₄, reflux, 6 h74–80>99%
AmmonolysisNH₄OH, reflux, 8 h60–6595%
DeprotectionHCl/dioxane, 0°C, 1 h85–9098%

Protection-Deprotection Strategies for Functional Groups

Amino Group Protection

The Boc (tert-butoxycarbonyl) group is preferred due to its stability under acidic conditions and ease of removal. Patent US5969179A employs acetyl protection for amino groups during nitration, but Boc offers superior compatibility with subsequent amide coupling steps.

Sulfhydryl Group Protection

Thiols are protected as disulfides or trityl ethers. For instance, 3-sulfanylpropylamine can be protected with a trityl group prior to amide coupling:

3-Tritylsulfanylpropylamine+2-Aminopropanoic acidEDC,HOBtProtected intermediate\text{3-Tritylsulfanylpropylamine} + \text{2-Aminopropanoic acid} \xrightarrow[\text{EDC}, \text{HOBt}]{}\text{Protected intermediate}

Deprotection using silver nitrate or tributylphosphine restores the sulfhydryl group.

Challenges and Optimization Opportunities

Competing Side Reactions

  • Oxidation of Thiols : Requires inert atmospheres (N₂ or Ar) and chelating agents to suppress metal-catalyzed oxidation.

  • Racemization : Amino-bearing propanoic acids are prone to racemization during esterification; low-temperature reactions (<40°C) mitigate this.

Solvent and Catalyst Selection

  • Hydrogenation Catalysts : Pd-C (5–10 wt%) in THF/water mixtures achieves complete nitro reduction without over-reduction.

  • Ammonolysis Solvents : Aqueous ethanol (50% v/v) balances solubility and reaction rate for amide formation .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC8_8H13_{13}N3_3O3_3S
Molecular Weight199.2 g/mol
Storage Conditions2–8°C, lyophilized
HPLC Purity≥95%

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Thiol OxidationUse argon atmosphere + reducing agents
Low Coupling EfficiencyOptimize BOP reagent stoichiometry
Enantiomer SeparationChiral HPLC with amylose columns

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